1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the pyrrolidin-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3-chlorophenyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the piperazine moiety: This can be done through a coupling reaction, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a cascade of molecular events that result in its observed effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.
4-(Methylsulfonyl)piperazine: Used as an intermediate in organic synthesis.
Pyrrolidin-2-one derivatives: Studied for their diverse pharmacological activities.
Uniqueness
1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H20ClN3O4S |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H20ClN3O4S/c1-25(23,24)19-7-5-18(6-8-19)16(22)12-9-15(21)20(11-12)14-4-2-3-13(17)10-14/h2-4,10,12H,5-9,11H2,1H3 |
InChI Key |
JEWYJROLCXUGQP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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